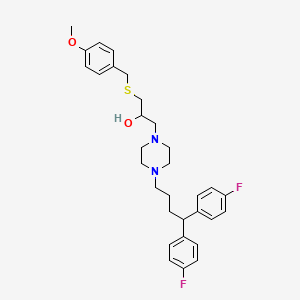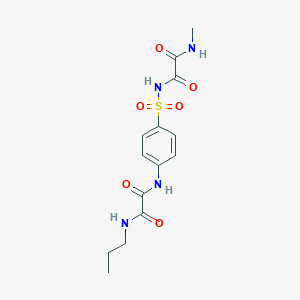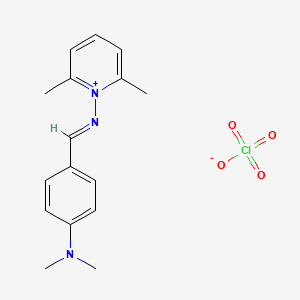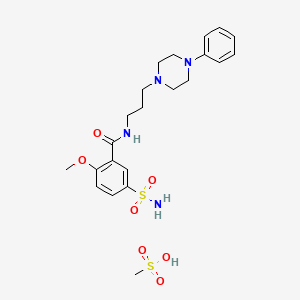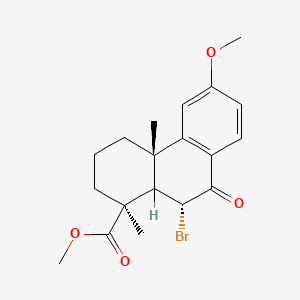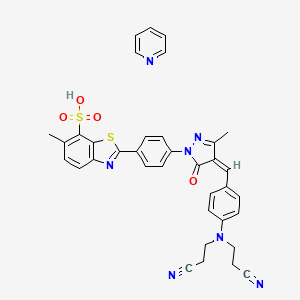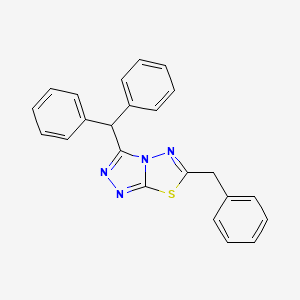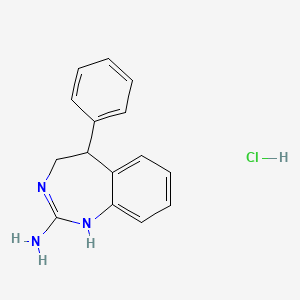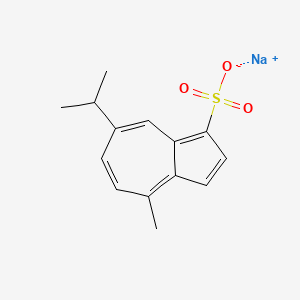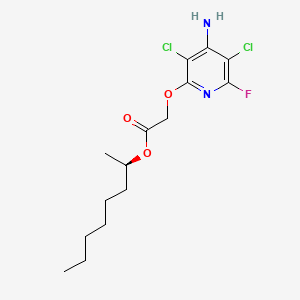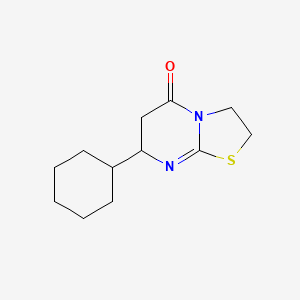
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)-: is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused to a quinazoline ring, with a thione group at the 5-position and a tetrahydro-2-(2-ethoxyphenyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the combination of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole . This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound has shown potential as an antitumor agent. Studies have demonstrated its cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation .
Medicine: The compound’s antitumor properties have led to its exploration as a potential therapeutic agent for cancer treatment. Additionally, its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science and nanotechnology are also being explored.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its antitumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
- 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
- 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo(2,3-b)quinazoline derivatives
Uniqueness: The uniqueness of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- lies in its specific substituents and the presence of the thione group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
160893-94-7 |
|---|---|
Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C17H17N3OS2/c1-2-21-14-10-6-4-8-12(14)15-19-20-16(22)11-7-3-5-9-13(11)18-17(20)23-15/h4,6,8,10H,2-3,5,7,9H2,1H3 |
InChI Key |
ZNYZFUWLVQNSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=S)C4=C(CCCC4)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


